4-(Methylamino)pyridin-3-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-(methylamino)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
InChI Key |
DPQWYEUAUBORFA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4 Methylamino Pyridin 3 Ol
Reactions at the Pyridine (B92270) Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack and coordination with metal centers.
N-Alkylation and N-Oxidation Chemistry
The pyridine nitrogen of 4-(methylamino)pyridin-3-ol and related compounds can undergo N-alkylation and N-oxidation. N-alkylation introduces an alkyl group onto the nitrogen, forming a pyridinium (B92312) salt. This reaction typically proceeds by treatment with an alkyl halide. While specific examples for this compound are not prevalent in the literature, the N-alkylation of analogous heterocyclic systems is a well-established transformation. For instance, N-alkylation has been reported for derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol. researchgate.net Similarly, various heterocyclic compounds are readily N-alkylated, often using polar aprotic solvents to facilitate the S_N_2 reaction. mdpi.com
N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide is another common reaction, typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The metabolism of related nicotine (B1678760) compounds has shown that N-oxidation of the pyridine ring is a feasible pathway. ebi.ac.uk For example, the metabolism of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rats yielded the corresponding pyridine-N-oxide derivative. ebi.ac.uk In synthetic chemistry, m-CPBA has been successfully used for the N-oxidation of complex quinoline (B57606) derivatives. mdpi.com The biological oxidation of pyridine to pyridine-N-oxide is also a known detoxification reaction in animal systems. ias.ac.in
| Reaction Type | Reagent/Condition | Product Type | Reference |
| N-Alkylation | Alkyl halide | Pyridinium salt | researchgate.netmdpi.com |
| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | ebi.ac.ukmdpi.comias.ac.in |
Coordination Chemistry with Metal Centers as Ligands
The pyridine nitrogen, in conjunction with the hydroxyl and methylamino groups, can act as a ligand to form coordination complexes with various metal centers. The hydroxyl and methylamino groups can function as a bidentate ligand, chelateing to a metal ion. While specific studies on the coordination chemistry of this compound are limited, the formation of metal complexes with Schiff base ligands derived from aminopyridinols is known. chemrj.org The ability of pyridine derivatives to form stable complexes with transition metals is a well-documented phenomenon.
Transformations of the Hydroxyl Group at Position 3
The hydroxyl group at the 3-position is a versatile functional handle that can undergo a variety of transformations, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification of the hydroxyl group can be achieved through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base or an acylation catalyst. Polymer-supported 4-(N-benzyl-N-methylamino)pyridine, a derivative of the core structure of interest, has been shown to be an effective catalyst for acylation reactions. google.com This suggests that the 4-(methylamino)pyridine (B57530) moiety can itself promote such transformations.
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished via Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide.
Oxidation Reactions to Carbonyls
The secondary alcohol of the 3-hydroxyl group can be oxidized to the corresponding ketone (a pyridinone derivative). This transformation is a common reaction for related pyridinol structures. The metabolism of the tobacco-specific carcinogen 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) involves the oxidation of a hydroxyl group to a carbonyl. ebi.ac.uk
| Reaction Type | Reagent/Condition | Product Type | Reference |
| Esterification | Acyl chloride, Carboxylic anhydride (B1165640) | Ester | google.com |
| Etherification | Base, Alkyl halide | Ether | N/A |
| Oxidation | Oxidizing agent | Ketone (Pyridinone) | ebi.ac.uk |
Reactivity of the 4-(Methylamino) Substituent
The 4-(methylamino) group significantly influences the reactivity of the pyridine ring through its electron-donating character. This group can also participate in various chemical transformations.
The nitrogen of the methylamino group is nucleophilic and can undergo further alkylation or acylation reactions under appropriate conditions. For example, 4-(methylamino)pyridine can be used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine. sigmaaldrich.com
The methylamino group can also direct electrophilic substitution on the pyridine ring. Furthermore, it can be involved in coupling reactions and the formation of heterocyclic systems. For instance, 4-(methylamino)pyridine is used to prepare 5-azaoxindoles via homolytic aromatic substitution. sigmaaldrich.com In the synthesis of trans-metanicotine analogues, a key step involves the substitution of a tosylated alcohol with methylamine (B109427), highlighting the nucleophilicity of the amino group. nih.gov
| Reaction Type | Reagent/Condition | Product Type | Reference |
| N-Alkylation | Alkyl halide | Tertiary amine | sigmaaldrich.com |
| Homolytic Aromatic Substitution | 5-Azaoxindole | sigmaaldrich.com | |
| Nucleophilic Substitution | Tosylated alcohol | Tertiary amine | nih.gov |
N-Acylation and Sulfonylation Reactions
The secondary amine of the methylamino group is a prime site for acylation and sulfonylation. These reactions are fundamental for introducing a variety of functional groups, which can modulate the compound's physicochemical properties.
N-Acylation: The methylamino group can be readily acylated using standard reagents such as acyl chlorides or acid anhydrides in the presence of a base. ambeed.com This reaction converts the secondary amine into a more stable, less basic amide. For instance, reaction with acetyl chloride would yield N-acetyl-4-(methylamino)pyridin-3-ol. The choice of acylating agent can introduce diverse moieties, from simple alkyl chains to complex aromatic systems. researchgate.net Acylated derivatives are generally more stable and may exhibit altered biological activity profiles. libretexts.org
N-Sulfonylation: Similarly, the methylamino group can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to form sulfonamides. chemrxiv.org This transformation is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonamides are significantly different from the parent amine in terms of their electronic and steric properties.
Table 1: Representative N-Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | N-(3-hydroxypyridin-4-yl)-N-methylacetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |
| N-Acylation | Benzoyl Chloride | N-(3-hydroxypyridin-4-yl)-N-methylbenzamide | Schotten-Baumann conditions or aprotic solvent with base |
Participation in Condensation and Coupling Reactions
The nucleophilic character of the amino and hydroxyl groups allows this compound to participate in various condensation and coupling reactions, which are essential for building more complex molecules.
Condensation Reactions: The methylamino group can undergo condensation with aldehydes and ketones, particularly under reductive amination conditions, to form tertiary amines. However, a more common condensation involves the activation of a carboxylic acid, which then couples with the amine. This is a cornerstone of peptide synthesis and medicinal chemistry. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are used to facilitate the formation of an amide bond between this compound and a carboxylic acid. peptide.com
Coupling Reactions: In addition to standard amide coupling, the hydroxyl group can undergo esterification. The use of coupling agents is often necessary to achieve high yields, especially with sterically hindered substrates. tcichemicals.com These reactions are critical for creating libraries of compounds for structure-activity relationship (SAR) studies.
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
The pyridine ring itself is a key target for functionalization. The existing substituents strongly influence the position and feasibility of aromatic substitution reactions.
Halogenation and Nitration Studies
The introduction of halogens or nitro groups onto the pyridine ring can serve as a handle for further transformations, such as cross-coupling reactions.
Halogenation: Direct halogenation of the electron-rich pyridinol system is expected to occur at positions ortho or para to the activating hydroxyl and amino groups. For this compound, the most likely positions for electrophilic substitution are C2 and C5. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose.
Nitration: Nitration of pyridines typically requires harsh conditions due to the ring's electron-deficient nature. However, the strong activation by the -OH and -NHMe groups facilitates this reaction. reddit.com A mixture of nitric acid and sulfuric acid, or milder nitrating agents, could be employed. The nitro group is expected to be introduced at the C2 or C5 position. The resulting nitropyridine can be a precursor to other functional groups, for example, by reduction of the nitro group to an amine. smolecule.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Potential Product(s) | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-(methylamino)pyridin-3-ol and/or 5-Bromo-4-(methylamino)pyridin-3-ol | Regioselectivity depends on reaction conditions. |
Cross-Coupling Reactions at Vicinal Positions (e.g., palladium-catalyzed C-C/C-N bond formations)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com To utilize these methods, this compound must first be halogenated (as described in 3.4.1) at a vicinal position (C2 or C5).
Once a halogen is installed, reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) can be performed. sigmaaldrich.comchemie-brunschwig.ch For example, 2-bromo-4-(methylamino)pyridin-3-ol could be coupled with phenylboronic acid under Suzuki conditions (a palladium catalyst and a base) to yield 2-phenyl-4-(methylamino)pyridin-3-ol. The efficiency of these couplings can sometimes be challenging with pyridine substrates, but specialized ligands and conditions have been developed to overcome these issues. nih.gov
Cycloaddition Reactions Involving the Pyridin-3-ol Moiety (e.g., oxidopyridinium/o-quinodimethane cycloaddition)
The pyridin-3-ol moiety can participate in cycloaddition reactions, offering a pathway to complex bicyclic and polycyclic structures. A key strategy involves the formation of an oxidopyridinium ion. nih.gov
This is typically achieved by N-alkylation of the pyridine nitrogen, followed by deprotonation of the hydroxyl group with a base. The resulting zwitterionic oxidopyridinium species can act as a 4π component in [4+3] cycloaddition reactions with dienes. nih.gov This process allows for the rapid construction of seven-membered rings fused to the pyridine core, yielding novel nitrogenous bicyclic structures. Alternatively, related pyridine systems can be involved in Diels-Alder type [4+2] cycloadditions, further expanding the synthetic utility. acs.org
Derivatization for Analytical and Functionalization Purposes
Chemical derivatization is often employed to improve the analytical properties of a molecule for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), or to enable its conjugation to other molecules. libretexts.orgsigmaaldrich.com
For Analytical Purposes: The hydroxyl and secondary amine groups are polar and can lead to poor peak shape and low volatility in GC analysis. jfda-online.com Derivatization converts these active hydrogens into less polar, more volatile groups.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the -OH and -NH groups to form trimethylsilyl (B98337) (TMS) ethers and amines, respectively. sigmaaldrich.com
Acylation: Using fluorinated anhydrides (e.g., trifluoroacetic anhydride) can create derivatives that are highly responsive to electron capture detectors (ECD) in GC analysis. libretexts.org
For HPLC: To enhance UV or fluorescence detection, chromophoric or fluorophoric tags can be attached. Reagents like dansyl chloride can react with the amine and phenol (B47542) to yield highly fluorescent derivatives, significantly lowering detection limits. nih.gov
For Functionalization: Derivatization can also be used to introduce reactive handles for further functionalization. For example, attaching a linker with a terminal alkyne or azide (B81097) group via acylation or alkylation would prepare the molecule for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This allows for the straightforward conjugation of this compound to biomolecules, polymers, or surfaces.
Table 3: Common Derivatization Strategies for Analysis
| Analytical Method | Derivatization Reagent | Functional Group Targeted | Purpose |
|---|---|---|---|
| GC | BSTFA + TMCS | -OH, -NH | Increase volatility and thermal stability, improve peak shape. sigmaaldrich.com |
| GC-ECD | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Introduce fluorine atoms for enhanced detection by Electron Capture Detector. libretexts.org |
| HPLC-Fluorescence | Dansyl Chloride | -OH, -NH | Attach a fluorescent tag for sensitive detection. nih.gov |
Silylation and Acylation for Chromatographic Analysis
For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. The active hydrogen atoms on the hydroxyl and secondary amine groups make the parent compound unsuitable for direct GC analysis. Silylation and acylation are the most common derivatization techniques employed to address this. researchgate.net
Silylation involves the replacement of the active hydrogens with a trimethylsilyl (TMS) group or a more robust tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process effectively masks the polar functional groups, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC-MS. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. km3.com.tw For sterically hindered groups or when greater stability is required, reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. km3.com.tw
Acylation is another key strategy, involving the reaction of the hydroxyl and amino groups with an acylating agent, such as an acid anhydride or an acyl halide, to form esters and amides, respectively. Perfluoroalkyl derivatives are particularly advantageous for GC-MS analysis as they exhibit excellent chromatographic properties and generate unique, high-mass fragments in the mass spectrum, aiding in specific identification. nih.gov The use of alkyl chloroformates is also a well-established method for derivatizing amino and phenolic groups simultaneously. researchgate.net
The selection of the derivatization agent depends on the specific requirements of the analysis, including the need for enhanced detection by specific detectors (e.g., electron capture detection for halogenated derivatives).
Table 1: Common Derivatization Reagents for Chromatographic Analysis
| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages for GC-MS |
|---|---|---|---|---|---|
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH | TMS-ether, TMS-amine | Increased volatility; well-established fragmentation patterns. researchgate.netkm3.com.tw |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH, -NH | TBDMS-ether, TBDMS-amine | Forms more stable derivatives; characteristic mass loss (57 amu). km3.com.tw | ||
| Acylation | Perfluoroacyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Trifluoroacetyl ester, Trifluoroacetyl amide | Excellent volatility; high sensitivity for electron capture detection (ECD); specific mass fragmentation. nih.govnih.gov |
Introduction of Tagging Moieties for Biological Probes
The structural core of this compound is found in various molecules designed as biological probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Derivatization in this context involves attaching larger, functional moieties such as fluorophores or radiolabeled groups to the core structure. The hydroxyl and methylamino groups are the primary handles for these synthetic modifications.
One common strategy involves the etherification of the phenolic hydroxyl group. For PET imaging probes, this often includes the introduction of a fluorine-18 (B77423) (¹⁸F) atom. This can be achieved by alkylating the hydroxyl group with a suitable precursor, such as a fluoroalkyl tosylate or mesylate. acs.orgnih.gov For example, reacting the hydroxyl group with a fluoro-pegylated (FPEG) mesylate can introduce an ¹⁸F-labeled polyethylene (B3416737) glycol chain, a strategy used to develop PET agents for imaging β-amyloid aggregates. nih.gov
The secondary amine also provides a site for derivatization. It can be acylated or alkylated to introduce linkers that connect to a signaling moiety. For instance, N-acylation can be performed to attach complex side chains, or the amine can be used in condensation reactions. nih.govnih.gov These modifications are central to the development of advanced probes for neurodegenerative diseases, where the pyridinyl scaffold is recognized for its ability to cross the blood-brain barrier and bind to specific targets like tau protein aggregates or α-synuclein fibrils. biorxiv.org
The goal of these derivatization strategies is to create a bifunctional molecule: one part (the pyridinol core) provides the structural framework for target binding, while the other part (the tag) allows for detection and quantification. rsc.org
Table 2: Derivatization Strategies for Biological Probe Synthesis
| Derivatization Strategy | Target Functional Group | Reagent Type / Reaction | Tagging Moiety Introduced | Application Example | Reference(s) |
|---|---|---|---|---|---|
| O-Alkylation | Phenolic -OH | Alkylation with a fluoroethyl tosylate | Fluoroethyl group (for ¹⁸F labeling) | Synthesis of PET imaging agents for Aβ plaques. | acs.org |
| Etherification | Phenolic -OH | Williamson ether synthesis with a pegylated mesylate | Fluoro-pegylated (FPEG) chain | Development of ¹⁸F-labeled probes for neuroimaging. | nih.gov |
| N-Acylation | Secondary -NH | Acylation with a substituted benzoyl chloride | Functionalized aryl amide | Modification of dopamine (B1211576) receptor agonists. | nih.gov |
| Multi-step Synthesis | -OH and/or -NH | Condensation and cyclization reactions | Complex heterocyclic systems (e.g., benzothiazole) | Creation of fluorescent probes for tau and α-synuclein pathologies. | nih.govbiorxiv.org |
Advanced Structural Elucidation and Computational Analysis of 4 Methylamino Pyridin 3 Ol
High-Resolution Spectroscopic Characterization
The elucidation of the molecular structure of 4-(Methylamino)pyridin-3-OL in both solution and solid states relies on a suite of high-resolution spectroscopic techniques. Each method provides unique insights into the connectivity, functional groups, and electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: A partial ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been reported, showing key signals that can be tentatively assigned based on the expected electronic environment of the pyridine (B92270) ring and its substituents. vulcanchem.com
A doublet observed at δ 8.21 ppm with a coupling constant (J) of 5.4 Hz is characteristic of the proton at position 2 (H2), which is adjacent to the ring nitrogen and deshielded. vulcanchem.com
A singlet at δ 7.89 ppm is assigned to the proton at position 5 (H5). vulcanchem.com
Another doublet is reported at δ 6.95 ppm , likely corresponding to the remaining aromatic proton. vulcanchem.com
Further signals would be expected for the methyl group protons of the methylamino group and the proton of the hydroxyl group. The exact chemical shifts and multiplicities would provide further confirmation of the structure.
¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the surveyed literature, theoretical predictions based on computational models can estimate the chemical shifts. The carbon atoms of the pyridine ring would be expected in the aromatic region (typically 100-160 ppm), with the carbon bearing the hydroxyl group (C3) and the carbon bearing the methylamino group (C4) showing distinct shifts due to the electronic effects of these substituents. The methyl carbon would appear at a much higher field (lower ppm value).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 | ~8.2 | - |
| C2 | - | ~140-150 |
| C3 | - | ~145-155 |
| C4 | - | ~135-145 |
| H5 | ~7.9 | - |
| C5 | - | ~115-125 |
| C6 | - | ~105-115 |
| N-CH₃ | ~2.8-3.2 | ~30-40 |
| OH | Variable | - |
| NH | Variable | - |
Note: The predicted values are estimates and can vary based on the solvent and computational method used. Experimental verification is necessary.
Mass Spectrometry (MS): High-Resolution MS and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed.
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of a hydroxyl radical (•OH) .
Cleavage of the C-N bond of the methylamino group.
Ring fragmentation of the pyridine core.
Analysis of the masses of the resulting fragment ions would help to piece together the molecular structure, corroborating the NMR data.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. While specific experimental spectra for this compound are not available in the literature, the expected characteristic absorption bands can be predicted.
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would indicate the presence of the hydroxyl group.
N-H stretch: A band in the 3300-3500 cm⁻¹ region would correspond to the N-H bond of the secondary amine.
C-H stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches of the methyl group would be observed between 2850-3000 cm⁻¹.
C=C and C=N stretches: The characteristic stretching vibrations of the pyridine ring would be found in the 1400-1650 cm⁻¹ region.
C-O stretch: The C-O stretching vibration of the hydroxyl group would likely appear in the 1050-1250 cm⁻¹ range.
N-H bend: The N-H bending vibration would be expected around 1550-1650 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.
Electronic Spectroscopy: UV-Vis and Fluorescence Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and its substituents constitute a chromophore that would absorb UV light. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Fluorescence spectroscopy could reveal whether the molecule exhibits emissive properties upon excitation. The presence of the electron-donating methylamino and hydroxyl groups on the pyridine ring could potentially lead to fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum.
Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.
Although no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD), such an analysis would be invaluable. It would reveal the planarity of the pyridine ring, the conformation of the methylamino group, and the hydrogen-bonding network involving the hydroxyl and amino groups. These interactions are crucial for understanding the solid-state properties of the compound.
Computational Chemistry and Molecular Modeling
In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools for predicting the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations could be employed to:
Calculate spectroscopic properties: To predict ¹H and ¹³C NMR chemical shifts, as well as IR and Raman vibrational frequencies, which can be compared with experimental data for validation.
Analyze electronic properties: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP) surface, and charge distribution. This information provides insights into the molecule's reactivity and intermolecular interactions.
Computational studies would be instrumental in guiding future experimental work and in developing a deeper understanding of the structure-property relationships of this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These computational methods provide insights into molecular properties that can help in predicting the behavior of the compound in chemical reactions.
The electronic properties of similar pyridine derivatives have been successfully studied using DFT methods such as B3LYP. researchgate.netbioline.org.br For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. bioline.org.br
In studies of related compounds, DFT calculations have been used to determine various reactivity descriptors:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η) and Softness (σ): Resistance to change in electron distribution and its reciprocal, respectively.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. bioline.org.brresearchgate.net
| Quantum Chemical Parameter | Significance in Reactivity |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | Relates to chemical stability; a smaller gap implies higher reactivity. |
| Electronegativity (χ) | Describes the ability to attract electrons. |
| Chemical Hardness (η) | Measures resistance to deformation of electron cloud. |
Conformational Analysis and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (i.e., the lowest energy conformer). This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in solution. peerj.com For similar heterocyclic compounds, MD simulations have been used to understand the stability of ligand-protein complexes and to analyze the contributions of different residues to the binding interaction. mdpi.combiorxiv.org
Key aspects that can be investigated through these methods include:
Tautomerism: Pyridine derivatives with hydroxyl groups can exist in different tautomeric forms, such as the pyridin-3-ol and the pyridin-3(4H)-one forms. nih.gov Computational methods can predict the relative stability of these tautomers in different environments (gas phase, solution). researchgate.netmdpi.com
Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group and a methylamino group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformation and reactivity of the molecule.
Rotational Barriers: The energy barriers for rotation around single bonds, such as the C-N bond of the methylamino group, can be calculated to understand the flexibility of the molecule.
| Computational Method | Information Gained | Relevance |
|---|---|---|
| Conformational Search | Identifies low-energy conformers. | Determines the most likely 3D structure. |
| Molecular Dynamics | Simulates molecular motion over time. | Reveals flexibility and interactions in a dynamic environment. |
| Tautomer Stability Calculation | Predicts the most stable tautomeric form. | Crucial for understanding reactivity and spectroscopic properties. |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the chemical shifts of 1H and 13C NMR spectra. researchgate.net The accuracy of these predictions has been shown to be quite high, especially when appropriate levels of theory and basis sets are used. rsc.org For complex molecules, computational prediction of NMR spectra can be an invaluable aid in assigning experimental signals.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, one can predict the wavelengths of maximum absorption (λmax), which can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| NMR | GIAO | 1H and 13C chemical shifts. researchgate.net |
| IR/Raman | DFT | Vibrational frequencies and intensities. researchgate.net |
| UV-Vis | TD-DFT | Electronic transition energies (λmax). researchgate.net |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and calculate the activation energies. nist.gov
For a molecule like this compound, theoretical studies could investigate various reactions, such as:
Electrophilic or Nucleophilic Substitution: The reactivity map generated from electronic structure calculations can predict the most likely sites for substitution reactions.
Proton Transfer: The mechanism of proton transfer, which is relevant to the tautomerism of the molecule, can be studied in detail, including the role of solvent molecules in facilitating the process. mdpi.com
Oxidation/Reduction Reactions: The HOMO and LUMO energies can provide an initial indication of the susceptibility of the molecule to oxidation and reduction.
The study of reaction mechanisms often involves locating the transition state structure and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. researchgate.net These studies can provide a deep understanding of how reactions occur at a molecular level and can be used to predict the outcome of reactions under different conditions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives
QSAR and molecular docking are powerful computational techniques used in drug discovery and development to understand the relationship between the chemical structure of a molecule and its biological activity. nih.govbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.netresearchgate.net For derivatives of this compound, a QSAR study would involve:
Data Set: A collection of derivatives with experimentally measured biological activity (e.g., inhibitory concentration, IC50).
Descriptor Calculation: Calculation of a wide range of molecular descriptors for each derivative, including electronic, steric, and hydrophobic parameters.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that predicts activity based on the most relevant descriptors. peerj.comnih.gov
Model Validation: Assessing the predictive power of the model using techniques like cross-validation and an external test set. bioline.org.br
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. peerj.com This technique is used to:
Identify Binding Poses: Determine the most likely way in which a derivative of this compound binds to its biological target.
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy. biorxiv.org
Analyze Interactions: Visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Academic and Research Applications of 4 Methylamino Pyridin 3 Ol in Interdisciplinary Fields
Investigation as a Building Block in Complex Chemical Syntheses (e.g., for pharmaceutical intermediates)
The unique structure of 4-(Methylamino)pyridin-3-ol makes it a significant starting material or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. nih.govgu.se Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). nih.gov The title compound serves as a key precursor for creating a variety of derivatives with potential therapeutic applications.
For instance, derivatives of this compound have been synthesized and investigated for their potential as inhibitors of IRAK4 (interleukin-1 receptor-associated kinase 4), a target for inflammatory diseases. google.com In one study, 4-((6-(5-(Methylamino)pyridin-3-yl)quinazolin-4-yl)amino)cyclohexanone was synthesized using a pinacol (B44631) ester of 5-(methylamino)pyridine-3-boronic acid, highlighting the utility of this pyridine (B92270) scaffold in constructing complex heterocyclic systems. google.com Furthermore, the related compound (4-(methylamino)pyridin-3-yl)methanol is available as a building block, indicating its utility in synthetic chemistry. bldpharm.com The development of practical and scalable processes for creating functionalized building blocks like (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, which can be seen as a more complex derivative, underscores the importance of the methylamino-pyridine motif in pharmaceutical research. researchgate.net
Exploration as a Ligand in Organometallic Chemistry and Catalysis
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound and its derivatives provide potential coordination sites for metal ions, making them of interest as ligands in organometallic chemistry and catalysis. The catalytic activity of metal complexes is often influenced by the electronic and steric properties of their ligands. researchgate.net
Chiral Ligand Design for Asymmetric Transformations
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov While direct applications of this compound as a chiral ligand are not extensively documented, the broader class of pyridine-containing compounds is well-represented in the design of chiral ligands. psu.eduresearchgate.net For example, novel chiral ONN (oxazoline-nitrogen-nitrogen) ligands have been synthesized from chiral amino alcohols and pyridine-3-carboxaldehyde. psu.edu These ligands have been successfully applied in the asymmetric addition of diethyl zinc to aromatic aldehydes. psu.edu The synthesis of chiral aminodiols from monoterpenes and their application as catalysts in the same reaction also highlights the utility of amino and hydroxyl groups in creating effective chiral environments. mdpi.com The structural elements of this compound, namely the pyridine ring, amino group, and hydroxyl group, are consistent with those found in effective chiral ligands.
Role in Mechanistic Biological Studies and Molecular Interactions
The ability of this compound and its derivatives to interact with biological macromolecules has made them useful tools for studying enzyme-substrate interactions and receptor binding profiles.
Probing Enzyme-Substrate Interactions (e.g., related to nicotine (B1678760) metabolism)
The metabolism of nicotine in humans is a complex process involving several enzymes, with cytochrome P450 2A6 (CYP2A6) playing a major role. google.com A minor metabolic pathway for nicotine involves 2′-hydroxylation to produce 4-(methylamino)-1-(3-pyridyl)-1-butanone. nih.gov This metabolite is of interest because it can potentially be converted to the carcinogenic nitrosamine (B1359907) NNK. nih.gov The enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one to the corresponding alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, has been achieved using ketoreductase enzymes. google.com This process can be highly stereoselective, producing either the (S)- or (R)-enantiomer in high enantiomeric excess. google.com The ability to stereoselectively synthesize these metabolites and their precursors allows for detailed investigations into the substrate specificity and mechanism of the enzymes involved in nicotine metabolism.
Investigation of Receptor Binding Profiles and Selectivity
Derivatives based on the this compound scaffold have been synthesized and evaluated for their binding affinity and selectivity towards various receptors, providing valuable insights into structure-activity relationships (SAR).
Integrin Inhibitors: Integrins are cell surface receptors involved in cell adhesion and signaling. A series of potent and selective dual inhibitors of αvβ3 and αvβ5 integrins were developed, where the synthesis involved a Mitsunobu reaction with guanidinium (B1211019) mimetics. acs.org A key building block in some of these syntheses was 2-[6-(methylamino)-2-pyridyl]ethan-1-ol, demonstrating the utility of the methylamino-pyridine core. acs.org The discovery of orally bioavailable pan-αv integrin inhibitors has also utilized pyridine-based intermediates. sci-hub.se
Carbonic Anhydrase Inhibitors: While not directly focused on this compound, research into carbonic anhydrase inhibitors has explored a wide range of heterocyclic compounds, and the structural features of the title compound are relevant to the design of new inhibitors.
Dopamine (B1211576) Receptor Agonists: Derivatives of this compound have been explored as agonists for dopamine D2 and D3 receptors. For example, novel analogues of Sumanirole, a D2/D3 receptor agonist, were synthesized to probe the molecular determinants of subtype selectivity. acs.org These studies provide clues on how modifications to the core structure influence binding affinity and functional activity at these receptors. acs.orgnih.gov Research has also led to the discovery of highly potent D2/D3 agonists with iron-chelating properties, which could have applications in neuroprotective therapies for conditions like Parkinson's disease. acs.org
GABA Uptake Inhibitors: A significant area of research has been the development of inhibitors of GABA transporters (GATs). A series of lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized, including N-methylated analogues. nih.govresearchgate.net These studies have provided detailed SAR for inhibitors of GAT1, GAT2, and BGT-1. researchgate.net For example, the compound (RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol was found to be a potent inhibitor of both GAT1 and GAT2. nih.gov
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Numerous studies have focused on designing and synthesizing novel VEGFR-2 inhibitors. Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors, with some compounds showing IC50 values in the nanomolar range. researchgate.netnih.gov The design of these inhibitors often incorporates structural motifs that can be related to the this compound scaffold, particularly the presence of a substituted pyridine or a related heterocyclic ring system. nih.govacs.org
Below is a data table summarizing the inhibitory activities of some derivatives related to the this compound scaffold.
| Compound/Derivative Class | Target | Key Findings | Citations |
| Lipophilic diaromatic derivatives of 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | GABA Transporters (GAT1, GAT2, GAT3, BGT-1) | N-methylation and lipophilic side chains influence potency and selectivity. Some derivatives show preference for GAT1, while others inhibit both GAT1 and GAT2. | nih.govresearchgate.netresearchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | Compounds with biaryl urea (B33335) moieties exhibited IC50 values in the low nanomolar range. | researchgate.net |
| Pyrrolo[3,2-d]pyrimidine derivatives | VEGFR-2 | Incorporation of a diphenylurea moiety led to potent inhibitors that bind to the inactive form of VEGFR2. | nih.gov |
| Pyridine and quinoline-based compounds | Integrins (αvβ3, αvβ5) | Rigid guanidinium mimetics and an indole (B1671886) central scaffold led to improved activity and oral bioavailability. | acs.orgsci-hub.se |
| Sumanirole Analogues | Dopamine Receptors (D2, D3) | Substitutions at various positions of the core structure modulate binding affinity and selectivity between D2 and D3 receptors. | acs.org |
Modulation of Cellular Pathways (e.g., PI3K/NF-κB signaling pathways)
The Phosphoinositide 3-kinase (PI3K) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. nih.govnih.gov Dysregulation of these pathways is frequently implicated in various diseases, particularly in cancer and inflammatory disorders, making them significant targets for therapeutic intervention. nih.govgoogle.com The PI3K pathway, upon activation, triggers a cascade that influences cell survival and differentiation, with the PI3Kα isoform being one of the most frequently mutated in human cancers. google.com The NF-κB family of transcription factors plays a key role in modulating immune responses, and its signaling is divided into canonical and non-canonical pathways. nih.govnih.gov
While direct and extensive research specifically detailing the modulation of the PI3K/NF-κB pathways by this compound is not widely documented in the provided search results, the pyridine structural motif is a common feature in a multitude of compounds developed as kinase inhibitors and pathway modulators. google.comacs.org For instance, various inhibitors targeting PI3Kγ, an isoform involved in the tumor microenvironment, have been developed, underscoring the tractability of this enzyme class to small molecule intervention. acs.org Furthermore, alkaloids containing heterocyclic rings, such as noscapine, have been shown to modulate the NF-κB signaling pathway, thereby reducing tumor cell survival and proliferation. mdpi.com The general utility of the pyridine scaffold in medicinal chemistry suggests that this compound could be a subject of interest for investigating interactions with such critical cellular signaling cascades.
Applications in Material Science and Adsorption Studies (e.g., functionalization of solid supports)
The chemical structure of this compound, featuring both a basic nitrogen atom in the pyridine ring and a methylamino group, makes it a candidate for applications in material science, particularly for the functionalization of solid supports for adsorption purposes. The amine groups can be covalently attached to a solid matrix, creating a material with enhanced affinity for acidic gases like carbon dioxide (CO₂).
A study on the adsorption of CO₂ utilized a series of amine-functionalized mesoporous MCM-41 silica (B1680970) materials. rsc.org Among the compounds used for functionalization was 4-(methylamino)pyridine (B57530), a close structural analog of this compound. rsc.org The process involved grafting the amine onto the chlorinated silica surface through a bimolecular nucleophilic substitution (Sₙ2) reaction. rsc.org The resulting material, MCM-41-methylaminopyridine, was evaluated for its CO₂ adsorption capacity. rsc.org The research confirmed that the presence of organic amine groups covalently bound to the MCM-41 surface significantly influenced its adsorption properties. rsc.org This approach highlights the potential of using pyridine derivatives like this compound to create functional materials for gas capture and separation technologies.
Table 1: Research Findings on CO₂ Adsorption by Amine-Functionalized MCM-41
| Material | Functionalizing Amine | Key Findings | Reference |
| MCM-41-methylaminopyridine | 4-(methylamino)pyridine | The material was successfully synthesized by grafting the amine onto the MCM-41 surface. | rsc.org |
| It was studied for its differential heat of adsorption and overall CO₂ capture efficiency. | rsc.org | ||
| The study compared its performance against MCM-41 functionalized with other amines like 4-aminopyridine (B3432731) and diethylenetriamine (B155796) derivatives. | rsc.org |
Development as a Research Tool in Chemical and Biochemical Laboratories
In chemical and biochemical laboratories, this compound and its structural relatives serve as valuable research tools, primarily as intermediates and building blocks in organic synthesis. targetmol.compharmaffiliates.com Pyridine derivatives are in high demand as synthons for creating more complex molecules, including pharmaceutical products and polymers with unique properties. researchgate.net The application of enzymes or whole cells to produce hydroxylated pyridines, such as aminopyridinols, is an attractive strategy because chemical synthesis methods can be limited or inefficient. researchgate.net
The utility of such compounds is demonstrated by the commercial availability of closely related structures like (4-(methylamino)pyridin-3-yl)methanol and 4-Methylpyridin-3-ol as research chemicals for use in synthetic and biochemical experiments. targetmol.compharmaffiliates.comanaxlab.com For example, a related compound, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, has been identified as a useful intermediate in a process for the preparation of nicotine. google.com This highlights the role of the methylamino-pyridinol scaffold in accessing complex and biologically active target molecules. The presence of multiple functional groups—the hydroxyl, the methylamino, and the pyridine nitrogen—allows for diverse chemical modifications, making it a versatile precursor in multi-step synthetic routes.
Emerging Research Avenues and Future Perspectives for 4 Methylamino Pyridin 3 Ol
Integration of Advanced Automation and Artificial Intelligence in Synthesis and Optimization
The synthesis of substituted pyridinols like 4-(Methylamino)pyridin-3-OL, while achievable through established organic chemistry principles, presents significant opportunities for enhancement through modern automation and computational approaches. The integration of Artificial Intelligence (AI) and machine learning (ML) algorithms with automated synthesis platforms, such as flow chemistry reactors and robotic liquid handlers, is a key future direction for maximizing the efficiency, yield, and purity of this compound.
For instance, an automated flow chemistry system coupled with in-line analytics (e.g., HPLC or reaction calorimetry) can generate high-throughput experimental data. An ML algorithm, such as a Bayesian optimization or a neural network, can use this real-time data to intelligently and autonomously adjust reaction parameters in subsequent experiments. This self-optimizing loop drastically accelerates the discovery of ideal synthesis conditions compared to traditional one-factor-at-a-time (OFAT) or Design of Experiments (DoE) methodologies. The table below illustrates a hypothetical optimization campaign guided by an AI model.
Table 6.1.1: AI-Driven Optimization of this compound Synthesis Click on headers to sort the data.
| Experiment ID | Temperature (°C) | Base Equivalent | Solvent System | Residence Time (min) | Predicted Yield (%) | Experimental Yield (%) |
| AI-001 | 100 | 1.5 (K₂CO₃) | DMSO | 30 | 75.2 | 74.8 |
| AI-002 | 120 | 2.0 (K₂CO₃) | DMSO | 20 | 88.1 | 87.5 |
| AI-003 | 120 | 2.0 (Cs₂CO₃) | NMP | 20 | 92.5 | 93.1 |
| AI-004 | 115 | 2.2 (Cs₂CO₃) | NMP | 25 | 94.8 | 95.2 |
| AI-005 | 117 | 2.1 (Cs₂CO₃) | NMP | 23 | 96.3 | 96.1 |
This approach not only refines the synthesis of the target compound but also generates a comprehensive dataset that deepens the fundamental understanding of the reaction mechanism.
Novel Applications in Chemical Biology and Drug Discovery Research
The unique structural architecture of this compound makes it a highly attractive scaffold for future exploration in chemical biology and drug discovery. Its low molecular weight, defined vectoral display of functional groups, and favorable physicochemical properties position it as an ideal candidate for fragment-based drug discovery (FBDD) campaigns. The core structure presents several key interaction points:
Hydrogen Bond Donor/Acceptor Network: The 3-hydroxyl group is a potent hydrogen bond donor and acceptor, while the 4-methylamino group provides an additional hydrogen bond donor. The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor. This rich network allows for high-affinity, specific binding within protein active sites.
Aromatic System: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein target.
Metal Chelation: The 3-hydroxypyridine (B118123) motif is a classic bidentate chelating agent for various metal ions. This opens avenues for designing inhibitors for metalloenzymes, where the compound could coordinate to a catalytic metal cofactor (e.g., Zn²⁺, Fe²⁺, Mg²⁺) and disrupt its function.
Future research will likely focus on using this compound as a starting point for developing modulators of key enzyme families. For example, its heterocyclic core is reminiscent of scaffolds found in many kinase inhibitors. By systematically elaborating the structure—for instance, by adding substituents to the pyridine ring or modifying the methylamino group—libraries of analogues could be synthesized and screened against panels of kinases to identify novel inhibitors for oncology or inflammatory diseases. Similarly, its chelating properties suggest its potential as a scaffold for targeting metalloproteinases or histone deacetylases (HDACs).
Table 6.2.1: Potential Biological Target Classes for this compound Derivatives Click on headers to sort the data.
| Potential Target Class | Key Molecular Feature Utilized | Rationale for Exploration |
| Protein Kinases | Pyridine Scaffold, H-bond Network | The pyridine core is a privileged scaffold for ATP-competitive inhibition. The H-bond donors/acceptors can mimic the interactions of the adenine (B156593) region of ATP. |
| Metalloenzymes | 3-Hydroxypyridine Moiety | The bidentate chelating site can coordinate to the active site metal ion, leading to potent and specific inhibition. |
| Bromodomains | H-bond Network, Methyl Group | The structure can act as a mimic for acetylated lysine, with the hydroxyl and amino groups forming key H-bonds in the binding pocket. |
| Epigenetic Proteins (e.g., Methyltransferases) | Pyridine Scaffold, N-methyl Group | The scaffold can be designed to occupy substrate-binding pockets, with the N-methyl group potentially mimicking parts of S-adenosyl methionine (SAM). |
Beyond direct inhibition, the compound could be developed into a chemical probe. By attaching a fluorescent tag or a reactive handle, it could be used to label and identify novel binding partners in complex biological systems, thereby uncovering new therapeutic targets.
Development of Next-Generation Analytical Methodologies
While standard analytical techniques like HPLC-UV and LC-MS are sufficient for routine quantification of this compound, future research demands the development of more advanced, sensitive, and high-throughput analytical methodologies. These next-generation methods are crucial for applications in real-time reaction monitoring, trace-level detection in complex biological matrices, and comprehensive characterization of its interactions.
A promising avenue is the design of selective electrochemical sensors. A glassy carbon electrode could be modified with nanomaterials (e.g., graphene oxide or gold nanoparticles) and a specific molecularly imprinted polymer (MIP). The this compound molecule is electroactive due to the easily oxidizable hydroxypyridine moiety. Its oxidation on the sensor surface would generate a current signal directly proportional to its concentration. Such a sensor would offer real-time, highly sensitive detection without extensive sample preparation, making it ideal for integration into automated flow reactors or for point-of-care diagnostic applications if used as a biomarker metabolite.
Another area of development is the application of advanced mass spectrometry techniques. Ion Mobility-Mass Spectrometry (IM-MS) offers a significant advantage by providing an additional dimension of separation based on the ion's size, shape, and charge (its collisional cross-section, CCS). This would be invaluable for unambiguously distinguishing this compound from structurally close isomers (e.g., 5-(methylamino)pyridin-3-ol) or impurities that may be co-eluting in a standard chromatographic separation. This level of analytical certainty is paramount in pharmaceutical development and metabolomics studies.
Furthermore, coupling Supercritical Fluid Chromatography (SFC) with mass spectrometry offers a "green" and high-speed alternative to traditional reversed-phase HPLC, using supercritical CO₂ as the primary mobile phase. This would dramatically reduce analysis time and organic solvent consumption.
Table 6.3.1: Comparison of Analytical Methodologies for this compound Click on headers to sort the data.
| Methodology | Principle | Potential LOD | Analysis Time | Key Advantage |
| Traditional: HPLC-UV | UV absorbance after chromatographic separation | ~10-100 ng/mL | 10-20 min | Robustness, low cost |
| Current Standard: LC-MS/MS | Mass-to-charge ratio after chromatographic separation | ~0.01-1 ng/mL | 5-15 min | High sensitivity and selectivity |
| Next-Gen: Electrochemical Sensor | Amperometric response from electrochemical oxidation | < 0.01 ng/mL | < 1 min | Real-time monitoring, portability |
| Next-Gen: IM-MS | Separation by ion mobility and m/z | ~0.01-1 ng/mL | 5-15 min | Isomer separation, structural information (CCS) |
| Next-Gen: SFC-MS | Separation in supercritical fluid | ~0.1-5 ng/mL | 1-5 min | High speed, reduced solvent waste |
Exploration in Supramolecular Chemistry and Nanotechnology
The molecular structure of this compound is exceptionally well-suited for exploitation as a building block, or "tecton," in the fields of supramolecular chemistry and nanotechnology. Its capacity for directional and specific non-covalent interactions allows for the programmed self-assembly of highly ordered, functional superstructures.
The combination of a strong hydrogen bond donor (-OH), a secondary amine hydrogen bond donor (-NH-), and a pyridine nitrogen acceptor makes the molecule a prime candidate for constructing robust hydrogen-bonded assemblies. Researchers could explore its ability to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or even complex three-dimensional (3D) networks. These materials could exhibit interesting properties such as stimuli-responsive gelation, where the supramolecular network forms a gel in response to changes in temperature or pH, or liquid crystallinity.
The 3-hydroxypyridine group's metal-chelating ability is a gateway to the construction of coordination polymers and Metal-Organic Frameworks (MOFs). When combined with suitable metal ions (e.g., Zinc(II), Copper(II), Lanthanides), this compound can act as an organic linker, bridging metal centers to form extended, often porous, crystalline materials. The properties of the resulting MOF would be dictated by the choice of metal and the geometry of the linker. Such materials could be designed for applications in:
Gas Storage and Separation: Creating pores specifically sized for capturing gases like CO₂ or H₂.
Catalysis: Using the metal nodes or the functional groups on the linker as catalytic sites.
Sensing: Where the binding of an analyte in the pores causes a detectable change in the MOF's optical or electronic properties.
In nanotechnology, this compound can be used as a surface-modifying ligand for nanoparticles. For example, its hydroxyl or amine group could be used to covalently attach it to silica (B1680970) or polymer nanoparticles, while its pyridine and hydroxyl functionalities could be used to chelate onto the surface of gold or quantum dot nanoparticles. This surface functionalization could impart water solubility, provide specific recognition sites for biological targeting, or create a platform for sensing metal ions.
Table 6.4.1: Supramolecular Roles of this compound Structural Features Click on headers to sort the data.
| Structural Feature | Interaction Type | Potential Supramolecular/Nano Application | Resulting Material |
| 3-Hydroxyl Group | H-bond donor/acceptor | Formation of ordered H-bonded networks | Supramolecular gels, liquid crystals, co-crystals |
| 4-Methylamino Group | H-bond donor | Directional control in H-bonded assemblies | 1D/2D supramolecular polymers |
| Pyridine Ring | π-π stacking, H-bond acceptor | Stabilization of solid-state packing, host-guest chemistry | Crystalline solids, molecular capsules |
| 3-Hydroxypyridine Moiety | Bidentate metal chelation | Linker for extended network formation | Metal-Organic Frameworks (MOFs), coordination polymers |
| Entire Molecule | Surface Ligand | Functionalization of nanoparticle surfaces | Smart nanomaterials for sensing or delivery |
Q & A
Q. What are the recommended synthetic routes for 4-(Methylamino)pyridin-3-OL, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. For example, methylamine can react with halogenated pyridinols (e.g., 3-hydroxy-4-chloropyridine) under controlled pH (8–10) and temperature (60–80°C) to introduce the methylamino group . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and recrystallization using ethanol/water mixtures. HPLC with UV detection (λ = 254 nm) is recommended for purity validation (>98%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hygroscopic degradation. Avoid prolonged exposure to humidity (>60% RH) and temperatures above 25°C. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize dermal exposure . Pre-dispense aliquots to reduce repeated thawing cycles.
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR (DMSO-d6, δ 8.2–6.8 ppm for aromatic protons) and -NMR to verify substitution patterns.
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+) for molecular weight confirmation.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., IC50 variability) of this compound across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 37°C), and cell lines (e.g., HEK293 for kinase assays).
- Control for Compound Stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during assays.
- Reproduce Key Studies : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition) .
Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF-MS.
- CYP Enzyme Profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
- Stable Isotope Labeling : Synthesize -labeled analogs to track metabolic intermediates .
Q. How does this compound interact with enzymatic targets like p38 MAP kinase, and what structural modifications enhance selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with the ATP-binding pocket of p38 MAP kinase. Key residues (e.g., Thr106, Met109) influence binding affinity.
- SAR Analysis : Modify the hydroxyl group (e.g., acetylation) or methylamino moiety (e.g., cyclopropyl substitution) to reduce off-target effects. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
